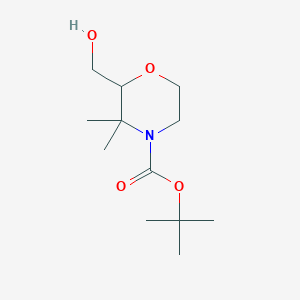

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate

Descripción

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carbamate protective group, a hydroxymethyl substituent at position 2, and two methyl groups at position 3 of the morpholine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its stereochemical complexity and functional versatility. The tert-butyl group enhances stability and lipophilicity, while the hydroxymethyl group provides a reactive site for further derivatization, such as oxidation, esterification, or conjugation .

Propiedades

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-7-16-9(8-14)12(13,4)5/h9,14H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZNNGBIAHNNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1C(=O)OC(C)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate (CAS No. 2091198-51-3) is a morpholine derivative with significant potential in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural features and promising biological activities, particularly in antimicrobial applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.32 g/mol

- IUPAC Name : tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate

The structure of this compound includes a morpholine ring, which contributes to its reactivity and interaction with biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Antimicrobial Properties

Research indicates that tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate exhibits notable antimicrobial activity. Related morpholine derivatives have been documented to possess significant antibacterial and antifungal properties. For instance, studies suggest that derivatives with similar structures can inhibit the growth of various pathogens, indicating a potential role as a lead compound for developing new antimicrobial agents.

The proposed mechanism of action for this compound involves interaction with key biological targets such as enzymes or receptors. Its structural characteristics may allow it to form covalent bonds or engage in non-covalent interactions with these targets, leading to inhibition of their activity .

Research Findings and Case Studies

Several studies have explored the biological activity of morpholine derivatives, providing insights into their therapeutic potential:

-

Study on Antimicrobial Activity :

- A comparative analysis of various morpholine derivatives was conducted, highlighting the effectiveness of tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate against Gram-positive and Gram-negative bacteria.

- Results indicated an IC50 value comparable to established antimicrobial agents, suggesting its viability as a candidate for further development.

- Covalent Inhibition Studies :

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C₁₀H₁₉NO₄ | Similar morpholine structure | Antibacterial |

| Tert-butyl bis(2-hydroxyethyl)carbamate | C₁₂H₂₅N₃O₄ | Contains carbamate functionality | Antifungal |

| 3-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid | C₁₃H₂₃N₃O₄ | Amino acid derivative structure | Anticancer |

This table illustrates the diversity within morpholine derivatives and their varying biological activities, emphasizing the potential of tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate as a versatile scaffold for drug discovery.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.32 g/mol

- CAS Number : 2091198-51-3

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This structural characteristic contributes to its unique reactivity and biological activity.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate has been explored in several key areas:

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its functional groups allow for diverse chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or ketones.

- Reduction : Reduction reactions can yield various derivatives.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, facilitating the introduction of new functional groups.

Medicinal Chemistry

Research indicates that this compound may have significant biological activities:

- Antimicrobial Properties : Related morpholine derivatives have shown considerable antimicrobial activity, making this compound a candidate for developing new antimicrobial agents.

- Thrombin Inhibition : Studies have suggested that modifications of this compound could lead to effective thrombin inhibitors, which are crucial in managing thrombotic disorders.

Case Study 1: Thrombin Inhibition

A study focused on derivatives of tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate demonstrated its potential as a thrombin inhibitor. The findings suggest that specific modifications could enhance its anticoagulant properties, paving the way for novel therapeutic agents in thrombotic disease management.

Case Study 2: Biochemical Pathways

This compound has been utilized in research examining its effects on various biochemical pathways involving enzyme reactions. Its ability to modulate these pathways indicates potential applications in drug development and therapeutic interventions.

Summary of Biological Activities

The following table summarizes the biological activities associated with tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential for developing new antimicrobial agents |

| Enzyme Modulation | Influences biochemical pathways and enzyme reactions |

| Thrombin Inhibition | Possible development of anticoagulants |

Comparación Con Compuestos Similares

Morpholine-Based Analogues

tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

- Structural Difference : Lacks the 3,3-dimethyl substituents present in the target compound.

- Functional Impact : Reduced steric hindrance may improve solubility but decrease metabolic stability compared to the dimethylated analogue. This compound is frequently used as a precursor for chiral catalysts or pharmaceutical intermediates .

tert-Butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate Structural Difference: Contains a longer hydroxyethyl chain instead of a hydroxymethyl group.

(S)-tert-Butyl 3-formylmorpholine-4-carboxylate

Heterocyclic Analogues

tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Structural Difference : Pyrrolidine ring (5-membered) vs. morpholine (6-membered), with a fluorine substituent.

- Functional Impact : The smaller ring size and electronegative fluorine enhance metabolic resistance and polarity, often exploited in antiviral and CNS-targeting drug candidates .

(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate

- Structural Difference : Contains dual ester groups (tert-butyl and methyl carboxylates) and dimethyl substituents.

- Functional Impact : Increased lipophilicity due to ester groups, making it suitable for membrane permeability studies. The dimethyl groups mirror the steric effects of the target compound .

Métodos De Preparación

General Synthetic Strategy

The preparation of this compound generally follows a sequence of:

- Formation of the morpholine ring with appropriate substituents (e.g., 3,3-dimethyl substitution),

- Introduction of the tert-butyl ester protecting group at the 4-carboxylate position,

- Hydroxymethylation at the 2-position via reaction with formaldehyde or related reagents,

- Purification and characterization to ensure stereochemical integrity and high purity.

This synthetic approach often requires protection-deprotection strategies and the use of selective reagents to achieve the desired substitution pattern and stereochemistry.

Detailed Preparation Methods

Starting Materials and Key Reagents

- Morpholine derivatives with methyl substitutions,

- tert-Butyl chloroformate or di-tert-butyl dicarbonate for tert-butyl ester formation,

- Formaldehyde or paraformaldehyde as the hydroxymethylating agent,

- Bases such as triethylamine or sodium hydride to facilitate substitution,

- Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone,

- Reducing agents such as lithium aluminum hydride (LiAlH4) when required for reduction steps.

Representative Synthetic Route

A typical synthetic route for tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate may proceed as follows:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Morpholine ring formation | Cyclization using sodium hydride in DCM | High | Formation of 3,3-dimethylmorpholine core structure |

| 2 | Esterification | Reaction with tert-butyl chloroformate and base (e.g., triethylamine) in DCM | 85-90 | Introduction of tert-butyl ester protecting group at the 4-carboxylate position |

| 3 | Hydroxymethylation | Treatment with formaldehyde under basic conditions (e.g., NaOH or K2CO3) in aqueous or mixed solvent | 75-85 | Hydroxymethyl group introduced at the 2-position of the morpholine ring |

| 4 | Purification | Silica gel column chromatography using ethyl acetate/petroleum ether gradient | — | Ensures high purity and removal of side products |

This sequence is adapted and optimized depending on the scale and desired stereochemistry.

Alternative Method: Mitsunobu Reaction for Functionalization

For related morpholine derivatives, the Mitsunobu reaction has been used to introduce substituents such as hydroxymethyl groups. For example, a reaction of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate with 2-chloropyrimidin-5-ol in the presence of di-isopropyl azodicarboxylate and triphenylphosphine in THF at 20°C under nitrogen atmosphere yielded functionalized products with high efficiency (89% yield) after purification by flash chromatography.

This method highlights the utility of Mitsunobu conditions for selective substitution on the morpholine ring, which may be adapted for the synthesis of the target compound or its analogs.

Industrial and Scale-Up Considerations

Industrial synthesis of tert-butyl morpholine derivatives often employs:

- Continuous flow reactors for better control of reaction parameters,

- Optimized solvent systems to maximize yield and purity,

- Advanced purification techniques such as preparative HPLC or crystallization,

- Strict temperature control to maintain stereochemical integrity and prevent decomposition of tert-butyl esters.

These approaches ensure reproducibility and scalability for research and potential pharmaceutical applications.

Analytical Techniques for Confirmation

To confirm the structure and purity of tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate, the following analytical methods are essential:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemistry | ^1H and ^13C NMR to identify tert-butyl groups (~1.4 ppm singlet), hydroxymethyl protons, and ring substituents |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS to confirm molecular ion peaks and fragmentation patterns |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity check | Rf comparison with standards to track reaction progress |

| Melting Point Analysis | Purity and characterization | Melting point near ~80°C reported for related compounds, useful for purity assessment |

Summary Table of Preparation Methods

| Method No. | Description | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Base-catalyzed hydroxymethylation | Formaldehyde, base (NaOH, K2CO3), aqueous solvent | 75-85% | Straightforward, scalable | Requires careful pH control |

| 2 | Esterification with tert-butyl chloroformate | tert-Butyl chloroformate, base, DCM | 85-90% | High yield, well-established | Sensitive to moisture |

| 3 | Mitsunobu reaction for substitution | DIAD, triphenylphosphine, THF, inert atmosphere | ~89% | High selectivity, mild conditions | Requires inert atmosphere, costly reagents |

| 4 | Reduction steps (if applicable) | LiAlH4, THF, low temperature (-15°C) | 80-90% | Efficient reduction of intermediates | Sensitive to moisture, exothermic |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives with hydroxymethyl substituents?

- Methodological Answer : A typical approach involves protecting the amine group with Boc anhydride ((BOC)₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine). Subsequent hydroxymethylation can be achieved via reductive amination or nucleophilic substitution. For example, tert-butyl 2-(hydroxymethyl)morpholine derivatives are synthesized by reacting Boc-protected intermediates with formaldehyde or hydroxymethylating agents, followed by purification using column chromatography .

- Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring, silica gel column chromatography for purification, and nuclear magnetic resonance (NMR) for structural confirmation.

Q. How can researchers ensure the stability of tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate during storage?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to strong acids/bases or oxidizing agents, as tert-butyl carbamates are prone to deprotection under acidic conditions. Stability tests using accelerated thermal degradation studies (e.g., 40°C/75% relative humidity) and HPLC analysis can assess shelf life .

Q. What safety protocols are recommended for handling hydroxymethyl-containing morpholine derivatives?

- Methodological Answer : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM). Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Ensure proper ventilation to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce stereoselectivity during morpholine ring formation. For example, enantiopure intermediates like (S)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate (CAS 147959-18-0) are synthesized using chiral starting materials. X-ray crystallography with SHELX software is critical for resolving stereochemistry .

- Data Contradiction Note : Discrepancies in optical rotation values between batches may arise from incomplete purification or racemization during synthesis. Validate purity via chiral HPLC and compare with literature data .

Q. What strategies optimize the regioselectivity of hydroxymethylation in morpholine derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky substituents (e.g., 3,3-dimethyl groups) to direct hydroxymethylation to the less hindered position. Computational modeling (DFT calculations) can predict reaction pathways. Experimental validation via kinetic studies (e.g., varying reaction temperature) and NMR analysis of intermediates is recommended .

Q. How can conflicting spectral data (e.g., NMR, IR) for hydroxymethyl-morpholine derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, IR peaks near 3400 cm⁻¹ (O-H stretch) may shift due to hydrogen bonding in polar solvents. Re-record spectra in deuterated DMSO or CDCl₃ to standardize conditions. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Methodological Resources

- Structural Characterization : Use SHELXL for refining X-ray diffraction data and resolving crystal packing effects .

- Reaction Monitoring : Employ LC-MS for real-time tracking of Boc-deprotection or hydroxymethylation steps .

- Toxicity Screening : Refer to SAR (structure-activity relationship) databases for preliminary toxicity profiles of morpholine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.